1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate
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Overview
Description
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate is a synthetic organic compound that features a benzothiazole ring, an azetidine ring, and a methoxyphenyl propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.
Azetidine Ring Formation: The azetidine ring is formed by cyclization of an appropriate precursor, such as a β-amino alcohol, under basic conditions.
Esterification: The final step involves esterification of the azetidine derivative with 3-(4-methoxyphenyl)propanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones or esters to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the fluorine position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole ring can engage in π-π stacking interactions, while the azetidine ring can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate
- 1-(6-Bromobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate
Uniqueness
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(4-methoxyphenyl)propanoate is unique due to the presence of the fluorine atom on the benzothiazole ring, which can influence its electronic properties and reactivity. This fluorine substitution can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 3-(4-methoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-25-15-6-2-13(3-7-15)4-9-19(24)26-16-11-23(12-16)20-22-17-8-5-14(21)10-18(17)27-20/h2-3,5-8,10,16H,4,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWKHCKDEPCLOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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